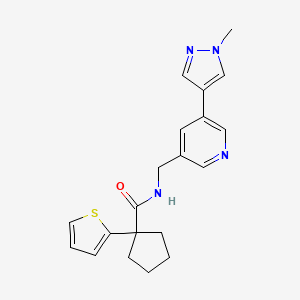

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a pyridine core substituted with a methylpyrazole moiety, a cyclopentane ring linked to a thiophene group, and a carboxamide functional group. This compound’s hybrid architecture combines heterocyclic systems (pyridine, pyrazole, thiophene) with a conformationally constrained cyclopentane scaffold, which may enhance target binding specificity and metabolic stability.

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)16-9-15(10-21-12-16)11-22-19(25)20(6-2-3-7-20)18-5-4-8-26-18/h4-5,8-10,12-14H,2-3,6-7,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNALFFLBKBVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. One common approach is the Buchwald-Hartwig amination to form the pyridine-pyrazole linkage, followed by the Friedel-Crafts acylation to introduce the cyclopentanecarboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Material Science: Application in the design of advanced materials with specific electronic or optical properties.

Organic Synthesis: Utilization as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . For example, it may inhibit specific enzymes or receptors, leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a pyridine ring, and a thiophene ring, suggest diverse biological activities that are currently under investigation.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : C17H19N3OS

Molecular Weight : 315.42 g/mol

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to biological activity |

| Pyridine Ring | Enhances interaction with biological targets |

| Thiophene Ring | Provides additional reactivity |

| Cyclopentanecarboxamide | Acts as a functional group for binding |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, which is essential for cellular functions.

Potential Targets

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.

- Enzyme Modulation : It could affect enzymes critical for metabolic processes, potentially leading to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer-related pathways.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : A study highlighted that the compound's mechanism involves the inhibition of protein kinases that are crucial for cell proliferation and survival .

- Pharmacological Profiles : The compound has been evaluated for its pharmacokinetic properties, showing favorable absorption and distribution characteristics in preliminary animal models .

Research Applications

The diverse biological activities of this compound make it a valuable candidate for further research in:

- Cancer Therapy : Investigating its efficacy as a targeted therapy for various malignancies.

| Application Area | Description |

|---|---|

| Cancer Research | Potential use as an anticancer drug |

| Enzyme Inhibition | Study of its role in metabolic regulation |

| Drug Development | Exploration of structure–activity relationships (SAR) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazole and pyridine moieties can be constructed via nucleophilic substitution or Suzuki-Miyaura coupling, followed by carboxamide formation using coupling reagents like EDCI/HOBt. Key steps include optimizing solvent systems (e.g., DMF or THF), temperature control (60–90°C), and purification via column chromatography or recrystallization from DMSO/water mixtures . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or pyrazole groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Look for pyrazole C-H (~7.5–8.5 ppm), thiophene protons (~6.8–7.2 ppm), and cyclopentane methylene groups (~1.8–2.5 ppm). The pyridine ring shows distinct aromatic signals at ~8.0–9.0 ppm .

- IR : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z ~400–450 Da) confirm purity .

Q. What in vitro assays are suitable for initial biological evaluation, particularly for kinase or receptor-targeted studies?

- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure inhibition of kinases (e.g., EGFR or CDK2). For receptor binding, radioligand displacement assays (e.g., using ³H-labeled antagonists) are recommended. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa or MCF-7) can screen for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions. Modify the cyclopentane carboxamide with ester or sulfonamide groups to probe hydrogen-bonding effects .

- Biological Testing : Compare IC₅₀ values across analogs in kinase assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses and highlight interactions (e.g., pyridine N with ATP-binding pockets) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Address this by:

- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles.

- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation hotspots (e.g., thiophene oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize vulnerable sites .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What strategies are recommended for crystallizing this compound to enable X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C promotes crystal growth. For stubborn cases, use vapor diffusion with hexane or diethyl ether. Monitor crystal quality via polarized light microscopy. Successful crystallization of related carboxamides has been achieved in orthorhombic systems with P2₁2₁2₁ space groups .

Q. What computational strategies are recommended to model binding interactions, and how can docking-experimental discrepancies be addressed?

- Methodological Answer :

- Docking Protocols : Use ensemble docking with multiple receptor conformations (e.g., from molecular dynamics simulations) to account for protein flexibility. Validate with free-energy perturbation (FEP) calculations.

- Discrepancy Mitigation : Cross-validate with mutagenesis data (e.g., alanine scanning of key residues). If docking fails to predict activity, consider allosteric binding modes or solvent effects using explicit water models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.